molecular formula C18H29N3O4 B2387060 Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1208731-48-9

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2387060
CAS No.: 1208731-48-9
M. Wt: 351.447
InChI Key: UHEVCSJQSOMRSH-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate” is a heteroaryl derivative. It is used in pharmaceutical compositions for the prevention or treatment of cancer . This compound, along with its stereoisomers, hydrates, and pharmaceutically acceptable salts, suppresses kinases, particularly a TTK kinase . This suppression can remarkably inhibit the proliferation of cancer cells .


Synthesis Analysis

The synthesis of amino acids with isolated saturated (hetero)carbocyclic scaffold was disclosed . The method relied on Suzuki cross-coupling reaction of heteroacycloalkene triflates and N-Boc-tetrahydropyridine boron pinacolates followed by catalytic hydrogenation of the conjugated dienes . This process proceeded with good diastereoselectivity for scaffolds with two six-membered cycles and low diastereoselectivity for a five-membered analog .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Suzuki cross-coupling reaction and catalytic hydrogenation . The Suzuki cross-coupling reaction involves heteroacycloalkene triflates and N-Boc-tetrahydropyridine boron pinacolates . The resulting conjugated dienes are then subjected to catalytic hydrogenation .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate serves as a precursor in the synthesis of a variety of chemical derivatives due to its reactive functional groups. For example, it has been utilized in cyclization reactions to yield complex structures like 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which further facilitates the synthesis of various octahydrophenanthrene derivatives. These derivatives find applications in the development of new pharmaceuticals and materials with unique properties (Wilamowski et al., 1995).

Access to Pyrrole Derivatives

The compound is also a key intermediate in efficient syntheses leading to pyrrole derivatives, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, which are crucial for pharmaceutical research and development. The use of mild, nonnucleophilic bases in these syntheses opens avenues for creating libraries of important pyrrole systems, significantly impacting the discovery and optimization of drug candidates (Dawadi & Lugtenburg, 2011).

Enamine Chemistry

The chemical's structure is conducive to enamine chemistry, enabling the reduction of enaminones and leading to the formation of α,β-unsaturated aldehydes. This reaction pathway is pivotal in synthesizing compounds with potential applications in various domains, including agrochemicals, fragrances, and therapeutic agents, showcasing the versatility and significance of this compound in synthetic organic chemistry (Carlsson & Lawesson, 1982).

Aminocarbonylation Reactions

In palladium-catalyzed aminocarbonylation reactions, this compound acts as a crucial N-nucleophile. This process is essential for constructing carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively. Such reactions are fundamental in synthesizing compounds with potential pharmacological activities, demonstrating the compound's utility in complex organic synthesis and drug discovery (Takács et al., 2014).

Multicomponent Synthesis

Furthermore, this compound is involved in one-pot, multicomponent syntheses leading to densely functionalized 4H-chromene derivatives. These reactions exemplify the compound's role in creating complex molecular architectures efficiently, which are of significant interest in medicinal chemistry for their biological activities (Boominathan et al., 2011).

Mechanism of Action

The compound acts by suppressing kinases, particularly a TTK kinase . This suppression can remarkably inhibit the proliferation of cancer cells . TTK kinase is associated with highly proliferating cells and tissues because it is overexpressed in many cancer cell lines and tumor types . The suppression of TTK kinase can prevent cells from undergoing mitotic arrest in response to spindle toxins .

Properties

IUPAC Name

ethyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-2-25-18(24)21-12-9-15(10-13-21)20-17(23)16(22)19-11-8-14-6-4-3-5-7-14/h6,15H,2-5,7-13H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVCSJQSOMRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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